2-((2-Methylpiperidin-1-yl)methyl)benzenethiol
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Overview
Description
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . This compound features a piperidine ring substituted with a methyl group and a benzenethiol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 2-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and thiol group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol
- 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde
- 2-((2-Methylpiperidin-1-yl)methyl)benzoic acid
Uniqueness
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different functional groups .
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-6-4-5-9-14(11)10-12-7-2-3-8-13(12)15/h2-3,7-8,11,15H,4-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZCSFXSZJKTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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